molecular formula C13H14O B1624105 Tricyclo[8.2.1.03,8]trideca-3,5,7-trien-13-one CAS No. 54962-18-4

Tricyclo[8.2.1.03,8]trideca-3,5,7-trien-13-one

Cat. No. B1624105
CAS RN: 54962-18-4
M. Wt: 186.25 g/mol
InChI Key: CMCAOQYLMULHEZ-UHFFFAOYSA-N
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Description

Tricyclo[8.2.1.03,8]trideca-3,5,7-trien-13-one is a chemical compound . It is available in powder form . The CAS Number of this compound is 54962-18-4 .


Molecular Structure Analysis

The molecular formula of Tricyclo[8.2.1.03,8]trideca-3,5,7-trien-13-one is C13H14O . It has a molecular weight of 186.25 .


Physical And Chemical Properties Analysis

Tricyclo[8.2.1.03,8]trideca-3,5,7-trien-13-one is a powder . It should be stored at room temperature .

Scientific Research Applications

Organic Synthesis and Structural Analysis

  • Synthetic Applications : Compounds with the tricyclic structure, similar to Tricyclo[8.2.1.03,8]trideca-3,5,7-trien-13-one, have been explored for their unique synthetic applications. For example, tricyclo-DNA, a conformationally restricted oligodeoxynucleotide analogue, demonstrates enhanced Watson-Crick base-pairing properties, indicating potential applications in genetic research and therapy (Renneberg & Leumann, 2002). This compound's structure provides a scaffold for the development of bioactive molecules with increased stability and specificity.
  • Structural Characterization : The detailed structural analysis of tricyclic compounds, such as the study on 2D-NMR analysis and crystal structure of tricyclo[7.3.1.02,7]tridecane, contributes to the understanding of their molecular configuration, paving the way for the design of novel materials and drugs (Buchbauer et al., 1984).

Material Science and Chemistry

  • Materials Development : Research into the structural properties and reactivity of tricyclic compounds lays the groundwork for developing new materials with specific mechanical, optical, or electronic properties. For instance, the exploration of transition metal-free synthesis processes for tricyclic compounds from renewable resources indicates their potential in green chemistry and sustainable material production (Jha, Naidu, & Abdelkhalik, 2013).

Molecular Biology and Pharmacology

  • Biological Interactions : The investigation of tricyclic compounds in biological systems, such as their interaction with nucleic acids and potential nuclease activity, suggests applications in biochemistry and pharmacology. These studies explore how tricyclic structures might be used to stabilize nucleic acids or as potential therapeutic agents due to their specific binding properties (Bencini et al., 2003).

Safety And Hazards

The safety information for Tricyclo[8.2.1.03,8]trideca-3,5,7-trien-13-one includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Several precautionary statements are also provided, including P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), and others .

properties

IUPAC Name

tricyclo[8.2.1.03,8]trideca-3,5,7-trien-13-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O/c14-13-11-5-6-12(13)8-10-4-2-1-3-9(10)7-11/h1-4,11-12H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCAOQYLMULHEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC3=CC=CC=C3CC1C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00413959
Record name Tricyclo[8.2.1.03,8]trideca-3,5,7-trien-13-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00413959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tricyclo[8.2.1.03,8]trideca-3,5,7-trien-13-one

CAS RN

54962-18-4
Record name Tricyclo[8.2.1.03,8]trideca-3,5,7-trien-13-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00413959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-Tricyclo[8.2.1.03,8]trideca-3(8),4,6-trien-13-ylidene-pyrrolidinium bromide (225 mg, 0.70 mmol) was dissolved in water (5 mL) and 2 M aqueous HCl (5 mL) was added. The mixture was heated at reflux for 16 h, cooled and extracted into DCM. The organic extracts were concentrated to give tricyclo[8.2.1.03,8]trideca-3(8),4,6-trien-13-one (130 mg) as a white crystalline solid. 1H NMR (CDCl3, 360 MHz) δ 7.19 (4 H, s, aromatic), 2.99-2.86 (4 H, m, benzylic), 2.61-2.57 (2 H, m, bridgehead H), 1.90-1.80 (2 H, m), 1.33-1.26 (2 H, m).
Name
1-Tricyclo[8.2.1.03,8]trideca-3(8),4,6-trien-13-ylidene-pyrrolidinium bromide
Quantity
225 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Ethyl diisopropylamine (10.3 g, 13.9 mL, 79.8 mmol) and a solution of 1-pyrrolidino-1-cyclopentene (5.2 g, 5.5 mL, 37.8 mmol) in acetonitrile (75 mL) were added successively to a vigorously stirred solution of α,α′-dibromo-o-xylene (10.0 g, 38.0 mmol) in acetonitrile (75 mL) and the resultant mixture was heated to reflux under nitrogen for 18 hours. Water (75 mL) was added and the mixture was heated for an addition 1 hour. Then the solution was cooled and 10% hydrochloric acid (38 mL) was added. Most of the volatiles were removed in vacuo, and the resultant residue was extracted with ether (4×100 mL). The combined ethereal extracts were washed successively with brine, dried (Na2SO4), filtered, and concentrated. The concentrate was purified using flash column chromatography (“FCC”) to provide 11-oxo-5,6,7,8,9,10-hexahydro-6,9-methanobenzocyclooctene (5.1 g, 72%).
Quantity
13.9 mL
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
38 mL
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
Tricyclo[8.2.1.03,8]trideca-3,5,7-trien-13-one

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